Methyl 2-(4-iodobenzenesulfonamido)acetate
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Overview
Description
Methyl 2-(4-iodobenzenesulfonamido)acetate is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-iodobenzenesulfonamido)acetate typically involves the reaction of 4-iodobenzenesulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-iodobenzenesulfonamido)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Nucleophilic Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include sulfonic acids or sulfonates.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(4-iodobenzenesulfonamido)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonamide-containing compounds on biological systems.
Industrial Applications: Potential use in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-iodobenzenesulfonamido)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromobenzenesulfonamido)acetate
- Methyl 2-(4-chlorobenzenesulfonamido)acetate
- Methyl 2-(4-fluorobenzenesulfonamido)acetate
Uniqueness
Methyl 2-(4-iodobenzenesulfonamido)acetate is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C9H10INO4S |
---|---|
Molecular Weight |
355.15 g/mol |
IUPAC Name |
methyl 2-[(4-iodophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C9H10INO4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 |
InChI Key |
RVMYXBFGVMVYHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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